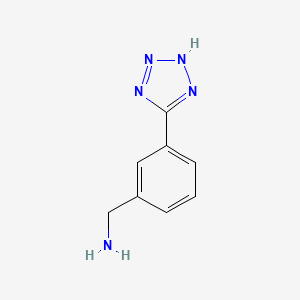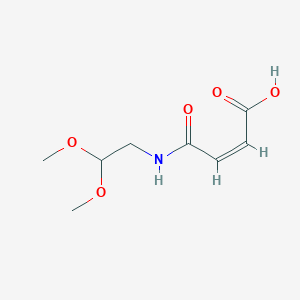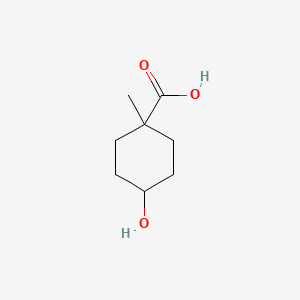
1-oxothietane-3-carboxylic acid
描述
1-Oxothietane-3-carboxylic acid is a unique organic compound characterized by its thietane ring structure, which includes a sulfur atom. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its distinct structure and reactivity make it a subject of interest for researchers.
作用机制
Target of Action
Thietane-3-carboxylic acid 1-oxide is a derivative of thietanes, which are important aliphatic four-membered thiaheterocycles . Thietanes are found in the pharmaceutical core and structural motifs of some biological compounds . They are also useful intermediates in organic synthesis . .
Mode of Action
Thietanes, in general, are known to participate in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
Biochemical Pathways
Thietanes are known to serve as important and useful intermediates and versatile building blocks in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds .
生化分析
Biochemical Properties
Thietane-3-carboxylic acid 1-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the oxidation of the sulfur atom within the thietane ring, leading to the formation of sulfoxides and sulfones .
Cellular Effects
Thietane-3-carboxylic acid 1-oxide influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate gene expression by altering the activity of transcription factors that respond to oxidative stress . Additionally, thietane-3-carboxylic acid 1-oxide impacts cellular metabolism by influencing the activity of enzymes involved in the tricarboxylic acid (TCA) cycle .
Molecular Mechanism
The molecular mechanism of thietane-3-carboxylic acid 1-oxide involves its interaction with biomolecules through the formation of covalent bonds. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For example, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme, thereby preventing substrate binding . Additionally, thietane-3-carboxylic acid 1-oxide can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thietane-3-carboxylic acid 1-oxide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that thietane-3-carboxylic acid 1-oxide can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of thietane-3-carboxylic acid 1-oxide vary with different dosages in animal models. At low doses, the compound has been found to enhance certain metabolic processes without causing significant toxicity . At high doses, thietane-3-carboxylic acid 1-oxide can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
Thietane-3-carboxylic acid 1-oxide is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including sulfoxides and sulfones . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, thietane-3-carboxylic acid 1-oxide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution of thietane-3-carboxylic acid 1-oxide is influenced by its chemical properties, including its solubility and affinity for different biomolecules .
Subcellular Localization
Thietane-3-carboxylic acid 1-oxide exhibits specific subcellular localization patterns. It is often found in the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . These localization patterns are crucial for its activity and function within cells .
准备方法
Synthetic Routes and Reaction Conditions: 1-Oxothietane-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of thietane with carbon dioxide under specific conditions. Another method includes the oxidation of thietane-3-carboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of thietane derivatives. This process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity .
化学反应分析
Types of Reactions: 1-Oxothietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thietane-3-carboxylic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thietane-3-carboxylic acid: from reduction.
Substituted thietane derivatives: from nucleophilic substitution
科学研究应用
1-Oxothietane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
相似化合物的比较
- Thietane-3-carboxylic acid
- 1-Oxothiazolidine-4-carboxylic acid
- 3-Oxocyclobutanecarboxylic acid
Comparison: 1-Oxothietane-3-carboxylic acid is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical properties compared to similar compounds. For instance, thietane-3-carboxylic acid lacks the oxo group, making it less reactive in oxidation reactions.
属性
IUPAC Name |
1-oxothietane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c5-4(6)3-1-8(7)2-3/h3H,1-2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPWHRLTLDYYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-14-3 | |
| Record name | 1-oxo-1lambda4-thietane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B3153740.png)

![[2-(2-Aminoethyl)phenyl]methanol](/img/structure/B3153761.png)

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3153772.png)
![4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3153773.png)
![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B3153777.png)







